molecular formula C16H19N3O2 B13884304 2-(Azetidin-3-yloxy)-3-(oxan-4-yl)quinoxaline

2-(Azetidin-3-yloxy)-3-(oxan-4-yl)quinoxaline

Cat. No.: B13884304
M. Wt: 285.34 g/mol
InChI Key: VRCBSXDKLSIGIZ-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)-3-(oxan-4-yl)quinoxaline is a synthetic organic compound that features a quinoxaline core substituted with azetidin-3-yloxy and oxan-4-yl groups. Quinoxaline derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)-3-(oxan-4-yl)quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Azetidin-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinoxaline core with azetidin-3-ol.

    Attachment of the Oxan-4-yl Group: This can be done through a similar nucleophilic substitution reaction, where the oxan-4-yl group is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-3-(oxan-4-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its structural similarity to bioactive quinoxaline derivatives.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-3-(oxan-4-yl)quinoxaline would depend on its specific interactions with biological targets. Generally, quinoxaline derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azetidin-3-yloxy)-3-phenylquinoxaline
  • 2-(Pyrrolidin-3-yloxy)-3-(oxan-4-yl)quinoxaline
  • 2-(Azetidin-3-yloxy)-3-(tetrahydrofuran-4-yl)quinoxaline

Uniqueness

2-(Azetidin-3-yloxy)-3-(oxan-4-yl)quinoxaline is unique due to the specific combination of the azetidin-3-yloxy and oxan-4-yl groups on the quinoxaline core, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

2-(azetidin-3-yloxy)-3-(oxan-4-yl)quinoxaline

InChI

InChI=1S/C16H19N3O2/c1-2-4-14-13(3-1)18-15(11-5-7-20-8-6-11)16(19-14)21-12-9-17-10-12/h1-4,11-12,17H,5-10H2

InChI Key

VRCBSXDKLSIGIZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC3=CC=CC=C3N=C2OC4CNC4

Origin of Product

United States

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